3-Amino-1-methylpyridin-2(1H)-one is an organic compound characterized by a pyridine ring with an amino group and a methyl group attached. Its molecular formula is C6H8N2O, and it features a nitrogen atom in the pyridine ring, which contributes to its reactivity and biological properties. This compound is often utilized in various
3-Amino-1-methylpyridin-2(1H)-one, also known as N-methyl-3-hydroxypyridin-2-one, is a heterocyclic compound containing a pyridine ring with an amino group at the 3rd position and a methyl group at the 1st position. Its synthesis has been reported in various research articles, often involving multi-step reactions like the Chichibabin reaction or Hantzsch condensation. [, ] Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [, ]
While the specific research applications of 3-Amino-1-methylpyridin-2(1H)-one are still being explored, its potential lies in its chemical properties and structural features:
Currently, research on 3-Amino-1-methylpyridin-2(1H)-one is limited, and more investigation is required to fully understand its potential applications. Further studies could focus on:
Research indicates that 3-Amino-1-methylpyridin-2(1H)-one exhibits notable biological activities:
Several methods exist for synthesizing 3-Amino-1-methylpyridin-2(1H)-one:
3-Amino-1-methylpyridin-2(1H)-one has diverse applications:
Interaction studies reveal that 3-Amino-1-methylpyridin-2(1H)-one can interact with various biological targets:
Several compounds share structural similarities with 3-Amino-1-methylpyridin-2(1H)-one. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Aminopyridin-2(1H)-one | Similar amino group on pyridine | Exhibits different reactivity patterns |
4-Aminopyridin-2(1H)-one | Amino group at position four | Different biological activity profile |
2-Aminopyridin-3(1H)-one | Amino group at position two | Unique synthetic pathways and applications |
6-Aminopyridin-2(1H)-one | Amino group at position six | Potentially different catalytic properties |
The uniqueness of 3-Amino-1-methylpyridin-2(1H)-one lies in its specific substitution pattern and its effectiveness as a bidentate ligand, which distinguishes it from other similar compounds. Its ability to participate in palladium-catalyzed reactions further enhances its utility in synthetic chemistry.
Irritant